3-(Aminomethyl)-N-(cyclopropylmethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Aminomethyl)-N-(cyclopropylmethyl)benzenesulfonamide is an organic compound that features a benzenesulfonamide core with an aminomethyl group and a cyclopropylmethyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-N-(cyclopropylmethyl)benzenesulfonamide typically involves the following steps:
Formation of the Benzenesulfonamide Core: The initial step involves the sulfonation of benzene to form benzenesulfonic acid, which is then converted to benzenesulfonyl chloride.
Introduction of the Aminomethyl Group: The benzenesulfonyl chloride is reacted with aminomethyl compounds under basic conditions to introduce the aminomethyl group.
Attachment of the Cyclopropylmethyl Group: The final step involves the alkylation of the aminomethyl group with cyclopropylmethyl halides under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)-N-(cyclopropylmethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the sulfonamide group or other functional groups present in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions for substitution reactions vary depending on the desired substituent but often involve the use of strong bases or acids.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids or sulfonates, while reduction may produce amines or alcohols.
Scientific Research Applications
3-(Aminomethyl)-N-(cyclopropylmethyl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate or active ingredient due to its unique structural properties.
Materials Science: It is explored for use in the development of advanced materials, including polymers and coatings.
Biological Research: The compound is used in studies investigating its interactions with biological molecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)-N-(cyclopropylmethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl and cyclopropylmethyl groups play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-(Aminomethyl)-N-methylbenzenesulfonamide: Lacks the cyclopropylmethyl group, which may affect its binding properties and biological activity.
N-(Cyclopropylmethyl)benzenesulfonamide: Lacks the aminomethyl group, which may influence its reactivity and applications.
Uniqueness
3-(Aminomethyl)-N-(cyclopropylmethyl)benzenesulfonamide is unique due to the presence of both the aminomethyl and cyclopropylmethyl groups, which confer distinct structural and functional properties. These groups enhance the compound’s versatility in various chemical reactions and applications, making it a valuable compound for research and development.
Properties
CAS No. |
954563-81-6 |
---|---|
Molecular Formula |
C11H16N2O2S |
Molecular Weight |
240.32 g/mol |
IUPAC Name |
3-(aminomethyl)-N-(cyclopropylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C11H16N2O2S/c12-7-10-2-1-3-11(6-10)16(14,15)13-8-9-4-5-9/h1-3,6,9,13H,4-5,7-8,12H2 |
InChI Key |
MFCPFQLOHXWYOH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CNS(=O)(=O)C2=CC=CC(=C2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.